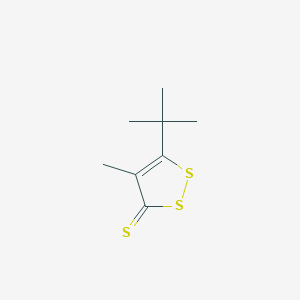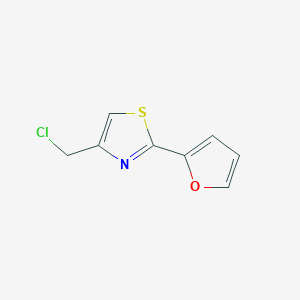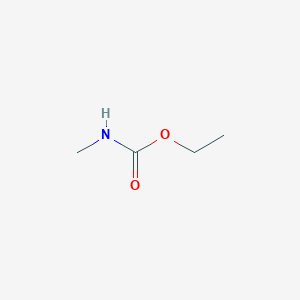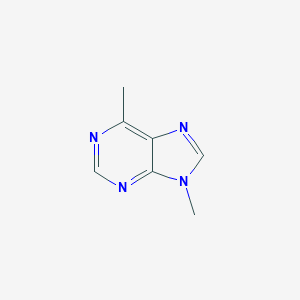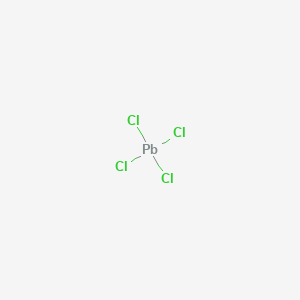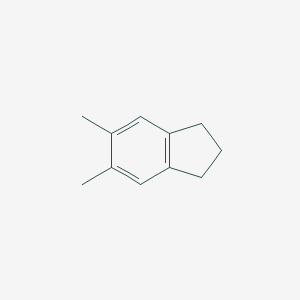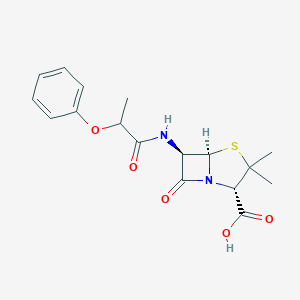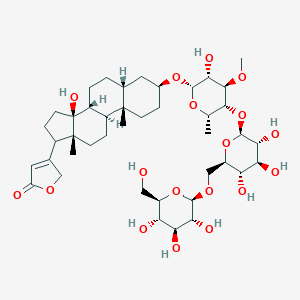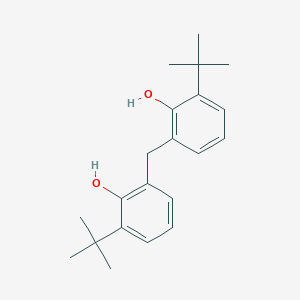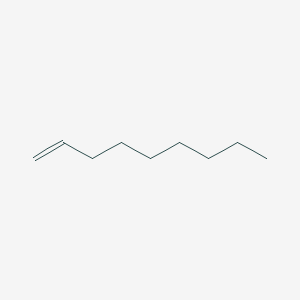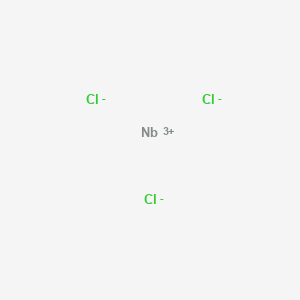
Niobium(3+);trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium(3+);trichloride is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is commonly used in the synthesis of various materials. Niobium(3+);trichloride is also known as niobium trichloride and has the chemical formula NbCl3.
Mécanisme D'action
Niobium(3+);trichloride is a Lewis acid and can act as an electron acceptor. It can also form coordination complexes with other molecules. These properties make it useful in the synthesis of various materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of niobium(3+);trichloride. However, it is not used in drug development or for any medical purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using niobium(3+);trichloride in lab experiments is its high reactivity. It can react with a wide range of molecules, making it useful in the synthesis of various materials. However, one limitation is that it is highly toxic and can be dangerous to handle.
Orientations Futures
There are several future directions for research on niobium(3+);trichloride. One area of research could be the synthesis of new materials using niobium(3+);trichloride. Another area of research could be the development of safer methods for handling and using niobium(3+);trichloride in lab experiments. Additionally, research could be done to investigate the potential use of niobium(3+);trichloride in the production of superconducting materials with even higher critical temperatures.
Méthodes De Synthèse
Niobium(3+);trichloride is synthesized by the reaction of niobium pentoxide with hydrogen chloride gas. The reaction takes place at high temperatures and produces niobium(3+);trichloride as a white crystalline solid.
Applications De Recherche Scientifique
Niobium(3+);trichloride is widely used in scientific research for the synthesis of various materials. It is used in the production of niobium metal, which is used in the aerospace industry. Niobium(3+);trichloride is also used in the production of superconducting materials, which have important applications in the field of electronics.
Propriétés
Numéro CAS |
13569-59-0 |
|---|---|
Nom du produit |
Niobium(3+);trichloride |
Formule moléculaire |
NbCl3 Cl3N |
Poids moléculaire |
199.26 g/mol |
Nom IUPAC |
niobium(3+);trichloride |
InChI |
InChI=1S/3ClH.Nb/h3*1H;/q;;;+3/p-3 |
Clé InChI |
VPDYSPXEGTXWEU-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Nb+3] |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Nb+3] |
Autres numéros CAS |
13569-59-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



